5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole
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Overview
Description
5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in intramolecular cyclization reactions, leading to the formation of other heterocyclic compounds.
Scientific Research Applications
5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole include other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,2,3-Triazole: Used in various pharmaceutical applications.
Thiadiazoles and Oxadiazoles: These compounds also contain three heteroatoms and are used in medicinal chemistry
This compound is unique due to the presence of both the ethoxy and nitrophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O3 |
---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
5-ethoxy-1-(4-nitrophenyl)-4,5-dihydrotriazole |
InChI |
InChI=1S/C10H12N4O3/c1-2-17-10-7-11-12-13(10)8-3-5-9(6-4-8)14(15)16/h3-6,10H,2,7H2,1H3 |
InChI Key |
JFUPSNOWOQKVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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